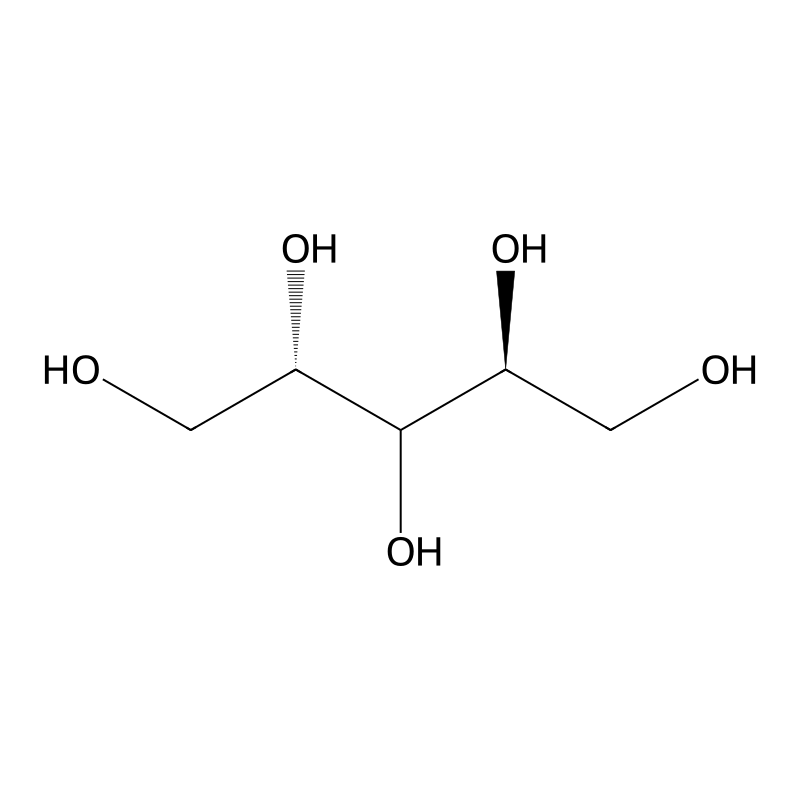

L-arabinitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Diagnosis of Fungal Infections

L-arabinitol plays a crucial role in diagnosing fungal infections, particularly those caused by Candida species. These fungi naturally produce both D- and L-arabinitol isomers, but the ratio between the two forms (D-arabinitol/L-arabinitol) can indicate the presence of an infection. Studies have shown that elevated D-arabinitol/L-arabinitol ratios in urine often correlate with invasive candidiasis, especially in immunocompromised individuals like cancer patients and premature infants [, ]. This non-invasive test allows for earlier diagnosis and potentially faster initiation of antifungal treatment, improving patient outcomes.

Studying Fungal Metabolism

L-arabinitol also serves as a valuable tool in understanding fungal metabolism. Researchers use it to study the arabinose catabolic pathway, a series of biochemical reactions that fungi employ to utilize the sugar arabinose as an energy source. By investigating the enzymes involved in L-arabinitol conversion (e.g., L-arabinitol 4-dehydrogenase), scientists gain insights into the fungal metabolic machinery and its potential vulnerabilities for developing new antifungal drugs [].

Other Research Applications

Beyond fungal research, L-arabinitol possesses potential applications in other scientific areas, including:

- Biofuel production: L-arabinitol can be converted into biofuels like xylitol, offering a renewable and sustainable alternative to fossil fuels [].

- Cosmetics and pharmaceuticals: L-arabinitol possesses moisturizing properties and might have applications in skincare products and pharmaceutical formulations.

L-arabinitol, also known as L-arabinitol or L-lyxitol, is a sugar alcohol with the molecular formula and a molecular weight of approximately 152.1458 g/mol. It is classified as a polyol and is derived from the reduction of L-arabinose, a pentose sugar. L-arabinitol exists in two stereoisomeric forms, but the L-enantiomer is the biologically active form. Its structure consists of five carbon atoms, each bearing hydroxyl groups, contributing to its solubility in water and its sweet taste .

L-arabinitol has been identified as a metabolite in humans and various organisms, including yeast and mice. It plays a significant role in carbohydrate metabolism, particularly in the fermentation processes of certain fungi like Saccharomyces cerevisiae and Candida species . Studies suggest that it may have potential implications in metabolic disorders such as diabetes, although further research is needed to fully understand its biological effects.

L-arabinitol can be synthesized through several methods:

- Hydrogenation of L-arabinose: This method involves the catalytic reduction of L-arabinose using hydrogen gas in the presence of specific catalysts like L-arabinose reductase found in yeast .

- Chemical Reduction: Alternative synthetic routes include the chemical reduction of D-xylose derivatives, typically involving tosylation followed by benzoylation .

- Microbial Fermentation: Certain microorganisms can convert sugars into L-arabinitol through fermentation processes, making it a subject of interest for biotechnological applications.

L-arabinitol has several applications across different fields:

- Food Industry: Used as a sugar substitute due to its sweet taste and lower caloric content.

- Pharmaceuticals: Investigated for potential therapeutic roles in metabolic diseases.

- Biotechnology: Utilized in fermentation processes for bioethanol production and as a carbon source for microbial growth.

Research on interaction studies involving L-arabinitol has indicated its role in metabolic pathways and its interaction with various enzymes. For instance, studies have shown that it can influence the activity of enzymes involved in carbohydrate metabolism, such as L-arabinitol 4-dehydrogenase and L-arabinitol 2-dehydrogenase . These interactions highlight its potential regulatory role within metabolic networks.

L-arabinitol shares structural similarities with other sugar alcohols and pentoses. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| D-xylitol | C5H12O5 | Commonly used as a sweetener; derived from xylose. |

| D-mannitol | C6H14O6 | Used in medical applications; has osmotic diuretic properties. |

| Erythritol | C4H10O4 | Lower caloric content than other sugar alcohols; often used as a sweetener. |

| D-arabinose | C5H10O5 | A pentose sugar that can be converted to L-arabinitol. |

L-arabinitol is unique due to its specific stereochemistry and biological activity, particularly its role in yeast metabolism compared to other sugar alcohols that may not exhibit similar metabolic pathways or effects.

Substrate Specificity and Cofactor Dynamics

L-Arabinitol dehydrogenases (LADs; EC 1.1.1.12) catalyze the oxidation of L-arabinitol to L-xylulose, coupled with NAD$$^+$$ reduction [1] [4]. These enzymes exhibit strict stereospecificity for the L-isomer of arabinitol, with negligible activity toward D-arabinitol or other pentitols like xylitol [1] [3]. However, molecular docking studies reveal potential binding interactions with structurally analogous polyols, such as mannitol, albeit at significantly reduced catalytic efficiencies [2].

Cofactor specificity represents a defining feature of wild-type LADs, which exclusively utilize NAD$$^+$$ as an electron acceptor [1] [4]. Structural analyses identify a conserved glycine-rich motif (Gly202–Gly205) in the NAD$$^+$$-binding domain, which sterically excludes the 2'-phosphate group of NADP$$^+$$ [2] [5]. This specificity is critical for maintaining redox balance in native fungal pathways, where NAD$$^+$$ regeneration supports sequential reactions in L-arabinose catabolism [4].

Table 1: Kinetic Parameters of Wild-Type LADs

| Source | Substrate $$K_m$$ (mM) | NAD$$^+$$ $$K_m$$ (mM) | $$V_{max}$$ (μmol/min/mg) |

|---|---|---|---|

| Neurospora crassa | 320 ± 18 | 0.12 ± 0.01 | 15.2 ± 0.9 |

| Penicillium chrysogenum | 285 ± 23 | 0.09 ± 0.02 | 18.7 ± 1.2 |

| Trichoderma longibrachiatum | 834 ± 45 | 0.08 ± 0.01 | 1.92 ± 0.15 |

Data derived from steady-state kinetics [1] [4] [5].

Structural Insights from Neurospora crassa and Penicillium chrysogenum

The crystal structure of Neurospora crassa LAD (2.6 Å resolution) reveals a conserved TIM-barrel fold with a catalytic zinc ion coordinated by Cys66, His91, Glu92, and Glu176 [1]. This metal center polarizes the substrate’s C4 hydroxyl group, facilitating hydride transfer to NAD$$^+$$ [2]. Comparative modeling of Penicillium chrysogenum LAD highlights analogous zinc-binding motifs but distinct loop conformations near the substrate channel, which may explain its higher thermal stability (half-life of 45 minutes at 50°C vs. 22 minutes for N. crassa) [4] [5].

Notably, the NAD$$^+$$-binding domain in both enzymes features a Rossmann fold with conserved hydrogen-bonding interactions between the adenine ribose and residues Gly202–Cys273 [1] [2]. Molecular dynamics simulations suggest that rigidity in this region enforces cofactor specificity, as mutations introducing bulkier side chains (e.g., Gly205→Asp) disrupt NAD$$^+$$ binding while accommodating NADP$$^+$$ [5].

Catalytic Engineering for NADP$$^+$$ Preference

Rational engineering of Trichoderma longibrachiatum LAD has yielded mutants with a 25,000-fold increased preference for NADP$$^+$$ over NAD$$^+$$ [4] [5]. Key substitutions include:

- R229H: Neutralizes the negative charge of the 2'-phosphate group in NADP$$^+$$

- G205D: Introduces a hydrogen bond with the NADP$$^+$$ ribose

- C273S: Reduces steric clash with the cofactor’s phosphate moiety

These modifications, however, reduce catalytic efficiency ($$k{cat}/Km$$) by 40–60% compared to wild-type enzymes, likely due to altered cofactor positioning [5]. Similar engineering efforts in Penicillium chrysogenum LAD achieved a 1,200-fold cofactor shift but with a 90% loss in activity, underscoring the trade-off between specificity and efficiency [4].

Pentitol Dehydrogenases in Microbial Systems

Redox Reactions in Pentose/Pentitol Interconversion

LADs operate within the fungal L-arabinose pathway, which converts L-arabinose to D-xylulose-5-phosphate via sequential reductions and oxidations [1] [4]. The dehydrogenase step (L-arabinitol → L-xylulose) represents the committed oxidation reaction, channeling carbon flux into the pentose phosphate pathway. This contrasts with bacterial systems, where non-phosphorylative routes dominate [3].

In Hypocrea jecorina, molecular modeling reveals that LAD’s substrate binding pocket accommodates the linear form of L-arabinitol through hydrogen bonds with Ser130 and Tyr160 [2]. The enzyme’s inability to bind phosphorylated sugars ensures metabolic compartmentalization, preventing interference with glycolysis or nucleotide biosynthesis [2].

Evolutionary Divergence from Sorbitol Dehydrogenases

Phylogenetic analyses indicate that LADs share a common ancestor with sorbitol dehydrogenases (SDHs; EC 1.1.1.14) but diverged early in fungal evolution to specialize in pentitol metabolism [2]. Structural distinctions include:

- Substrate-binding loops: LADs possess shorter loops that exclude hexitols like sorbitol

- Cofactor orientation: SDHs lack the glycine-rich NAD$$^+$$-binding motif, allowing broader cofactor promiscuity

- Metal coordination: Both enzymes retain catalytic zinc, but LADs incorporate a second structural zinc ion in some species [1] [2]

This divergence reflects niche adaptation, as LAD-containing fungi preferentially utilize plant-derived pentoses over hexoses [4].

Kinetic and Thermodynamic Characterization

Optimal pH and Temperature Ranges for Enzyme Activity

LADs exhibit maximal activity under alkaline conditions (pH 9.0–9.5), consistent with their role in cytosolic/nuclear compartments where NAD$$^+$$ regeneration is prioritized [4] [5]. Activity profiles show broad pH tolerance (7.0–11.0), enabling function in fluctuating metabolic environments [5].

Thermal optima vary phylogenetically:

- Mesophilic fungi (Penicillium chrysogenum): 40–50°C

- Thermotolerant species (Trichoderma longibrachiatum): 55–65°C

The latter retains 80% activity after 1 hour at 60°C, attributed to strengthened subunit interactions via additional salt bridges [5].

Turnover Numbers and Catalytic Efficiencies

Wild-type LADs display moderate turnover numbers ($$k{cat}$$ = 2–20 s$$^{-1}$$), with catalytic efficiencies ($$k{cat}/Km$$) ranging from 10$$^2$$ to 10$$^4$$ M$$^{-1}$$s$$^{-1}$$ [1] [4]. The low substrate affinity ($$Km$$ = 285–834 mM) suggests these enzymes operate under saturating intracellular arabinitol concentrations, acting as metabolic valves during carbon overflow [5].

Engineered NADP$$^+$$-dependent variants show reduced $$k{cat}$$ values (0.5–5 s$$^{-1}$$) but maintain micronolar $$Km$$ for NADP$$^+$$, making them suitable for industrial applications requiring NADPH regeneration [4] [5].

Table 2: Thermodynamic Parameters of LAD-Catalyzed Reactions

| Parameter | Value | Conditions |

|---|---|---|

| ΔG°' (oxidation) | -18.7 kJ/mol | pH 7.0, 25°C |

| $$K_{eq}$$ ([NAD$$^+$$][L-xylulose]/[NADH][L-arabinitol]) | 4.3 × 10$$^{-3}$$ | pH 7.0 |

| Activation energy ($$E_a$$) | 45.2 kJ/mol | 20–50°C |

Data derived from equilibrium and transition-state analyses [1] [3] [5].